

# Structure-activity relationship (SAR) studies of 2-imino-1,3-thiazines

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## Compound of Interest

Compound Name: 3-methyl-6H-1,3-thiazin-2-imine

Cat. No.: B141329

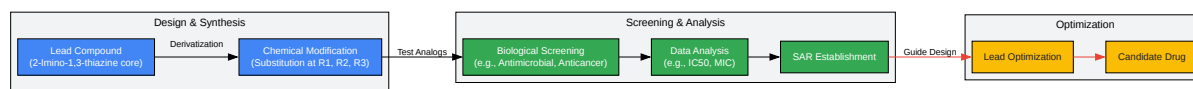
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A comprehensive analysis of the structure-activity relationship (SAR) of 2-imino-1,3-thiazine derivatives reveals a versatile scaffold with a wide array of pharmacological activities.<sup>[1][2]</sup> These compounds have been extensively studied for their therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antituberculosis properties.<sup>[3][4][5]</sup> The biological activity of these molecules is highly dependent on the nature and position of substituents on the thiazine ring and the exocyclic imino group.

This guide provides a comparative analysis of various 2-imino-1,3-thiazine derivatives, supported by experimental data from key research studies. It outlines the synthetic strategies, biological evaluation protocols, and summarizes the critical structural features that govern their efficacy and potency.

## General Synthesis and SAR Workflow

The development of novel 2-imino-1,3-thiazine derivatives typically follows a structured workflow. The process begins with the synthesis of a lead compound, often through the cyclization of chalcones with thiourea or related precursors.<sup>[3][6]</sup> This core structure is then systematically modified, and the resulting analogs are subjected to biological screening to establish a structure-activity relationship, which guides the design of more potent and selective compounds.



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Caption: General workflow for Structure-Activity Relationship (SAR) studies.

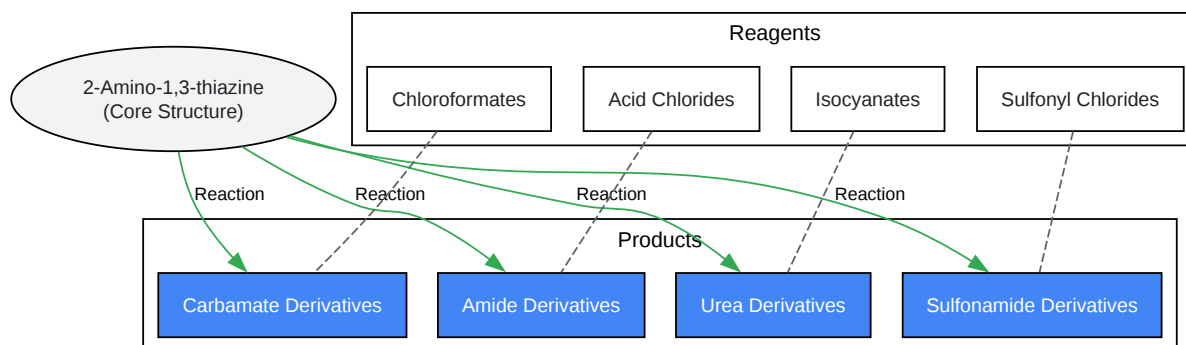
## Antituberculosis and Anticancer SAR of 2-Amino-1,3-Thiazine Derivatives

A significant study by Prasad et al. explored a series of 2-amino-1,3-thiazine derivatives, which exist in tautomeric equilibrium with the 2-imino form.<sup>[4]</sup> They synthesized amides, carbamates, sulfonamides, and urea derivatives and evaluated their efficacy against *Mycobacterium tuberculosis* H37Rv and various cancer cell lines.<sup>[4]</sup>

### Key SAR Findings:

- **Antituberculosis Activity:** The study revealed that compounds with a 4-chlorophenyl substitution at the amide moiety (Compound 9b) and a 4-fluorophenyl group (Compound 9h) exhibited the most potent antitubercular activity, with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL.<sup>[4]</sup> The presence of electron-withdrawing groups on the phenyl ring attached to the amide nitrogen appears to be favorable for activity.
- **Anticancer Activity:** Against the HOP-62 non-small cell lung cancer line, the N-acetyl derivative (Compound 9a) and the 4-chlorobenzoyl derivative (Compound 9b) showed significant activity. In general, the amide derivatives demonstrated better anticancer activity compared to the carbamate, sulfonamide, or urea derivatives.<sup>[4]</sup>

The general synthetic pathway involves the reaction of a core 2-amino-1,3-thiazine compound with various acid chlorides, chloroformates, sulfonyl chlorides, and isocyanates to yield the target derivatives.<sup>[4]</sup>



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Caption: Synthetic routes to various 2-amino-1,3-thiazine derivatives.

## Table 1: Antituberculosis and Anticancer Activity of 2-Amino-1,3-Thiazine Derivatives (9a-9q)

Data sourced from Prasad et al., 2019.[4]

Compound	R Group	Antituberculosis Activity (MIC in $\mu\text{g/mL}$ )	Anticancer Activity (GI50 in $\mu\text{M}$ , HOP-62 Cell Line)
9a	Acetyl	3.12	11.2
9b	4-Chlorobenzoyl	0.78	12.1
9c	4-Methylbenzoyl	1.56	15.4
9d	4-Methoxybenzoyl	3.12	19.8
9e	2,4-Dichlorobenzoyl	1.56	14.2
9f	3,4,5-Trimethoxybenzoyl	6.25	>100
9g	2-Fluorobenzoyl	1.56	13.7
9h	4-Fluorobenzoyl	0.78	12.9
9i	2-Naphthoyl	3.12	25.1
9j	Methoxycarbonyl	6.25	>100
9k	Ethoxycarbonyl	6.25	>100
9l	Benzyloxycarbonyl	12.5	>100
9m	4-Nitrobenzyloxycarbonyl	12.5	>100
9n	Phenylsulfonyl	6.25	>100
9o	4-Methylphenylsulfonyl	6.25	>100
9p	Phenylaminocarbonyl	6.25	>100
9q	4-Chlorophenylaminocarbonyl	3.12	89.2
Rifampicin	(Standard)	0.025	-

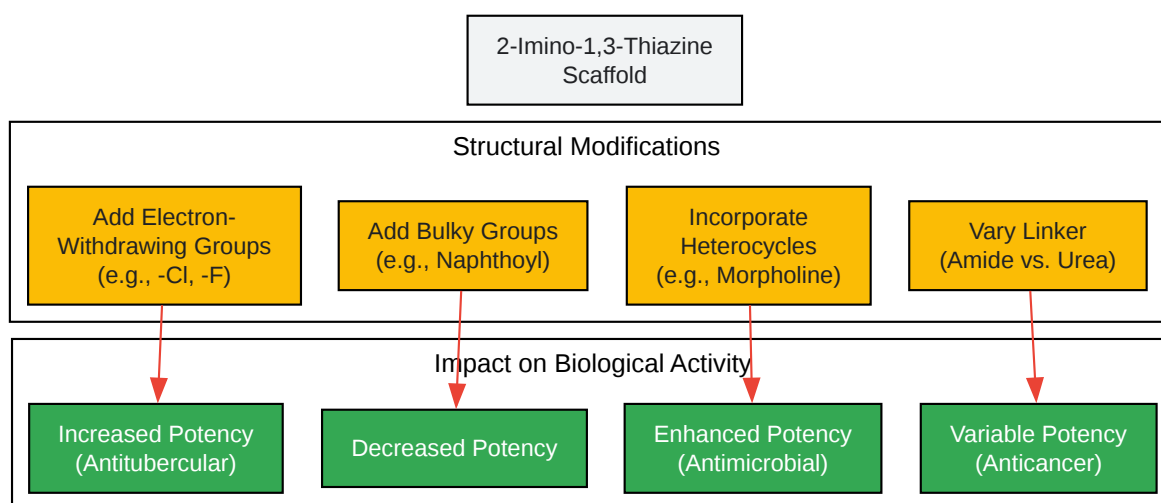
Adriamycin	(Standard)	-	0.08
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## Antimicrobial SAR of 2-Imino-1,3-Thiazine Derivatives

The 2-imino-1,3-thiazine scaffold is a core component of various compounds with significant antimicrobial activity.[6] Studies have shown that substitutions on the thiazine ring system heavily influence their potency against both Gram-positive and Gram-negative bacteria.[7]

### Key SAR Findings:

- **Effect of Heteroatoms:** The introduction of additional heteroatoms into the heterocyclic system, such as in morpholine-substituted derivatives, has been observed to enhance antibacterial activity.[6][7]
- **Role of Phenolic Groups:** The presence of a phenolic hydroxyl group can contribute significantly to the antimicrobial properties of these compounds.[6]
- **Substitutions on Aryl Rings:** In a series of 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines, substitutions on the 6-aryl ring modulated antibacterial and antifungal activity.[7]



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Caption: Logical relationships in the SAR of 2-imino-1,3-thiazines.

## Experimental Protocols

Detailed and reproducible experimental protocols are crucial for SAR studies. Below are methodologies adapted from the cited literature for key biological assays.

### Antituberculosis Activity: Microplate Alamar Blue Assay (MABA)[4]

- **Preparation:** A suspension of *Mycobacterium tuberculosis* H37Rv ATCC 27294 is prepared in Middlebrook 7H9 broth supplemented with OADC. The suspension is adjusted to a McFarland standard of 1.0.
- **Compound Addition:** The test compounds are dissolved in DMSO and serially diluted in a 96-well microplate. The final concentration of DMSO is kept below 1% to avoid toxicity.
- **Inoculation:** The bacterial suspension is added to each well containing the test compounds. Control wells (no drug, no bacteria, and standard drug like Rifampicin) are included.
- **Incubation:** The plates are sealed and incubated at 37°C for 7 days.
- **Reading:** After incubation, a freshly prepared solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth.
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

### Anticancer Activity: Sulforhodamine B (SRB) Assay[4]

- **Cell Culture:** Human cancer cell lines (e.g., HOP-62) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and incubated for 24 hours.

- **Compound Treatment:** Test compounds are added to the wells at various concentrations and incubated for 48 hours.
- **Cell Fixation:** The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour. The plates are then washed with distilled water and air-dried.
- **Staining:** Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature for 10 minutes. The plates are then washed with 1% acetic acid to remove unbound dye.
- **Measurement:** The bound SRB dye is solubilized with a Tris base solution. The absorbance is measured at 540 nm using a plate reader.
- **GI50 Calculation:** The Growth Inhibitory concentration (GI50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from dose-response curves. Adriamycin is typically used as a positive control.

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